(2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of both a methylphenyl and a nitrophenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 4-methylbenzaldehyde with 3-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides and carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
(2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methylphenyl)-N-(4-nitrophenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(2-nitrophenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(3-chlorophenyl)prop-2-enamide
Uniqueness
(2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O3/c1-12-5-7-13(8-6-12)9-10-16(19)17-14-3-2-4-15(11-14)18(20)21/h2-11H,1H3,(H,17,19)/b10-9+ |
InChI Key |
IOCIVGMQAYQQMH-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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